molecular formula C4H3BBr2O2S B578537 (3,4-Dibromothiophen-2-yl)boronic acid CAS No. 1256355-38-0

(3,4-Dibromothiophen-2-yl)boronic acid

Cat. No. B578537
CAS RN: 1256355-38-0
M. Wt: 285.744
InChI Key: SBHPDGZYCBOUHR-UHFFFAOYSA-N
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Description

“(3,4-Dibromothiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1256355-38-0 and a molecular weight of 285.75 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Synthesis Analysis

The synthesis of boronic acids like “(3,4-Dibromothiophen-2-yl)boronic acid” often involves the addition of organometallic reagents to boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The linear formula of “(3,4-Dibromothiophen-2-yl)boronic acid” is C4H3BBr2O2S . The InChI code for this compound is 1S/C4H3BBr2O2S/c6-2-1-10-4 (3 (2)7)5 (8)9/h1,8-9H .


Chemical Reactions Analysis

Boronic acids, including “(3,4-Dibromothiophen-2-yl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They are also used as reagents in organic synthesis.

Scientific Research Applications

Sensing Applications

Boronic acids, including “3,4-Dibromothiophen-2-boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This could potentially involve the use of “3,4-Dibromothiophen-2-boronic acid” in labelling biological samples for research purposes .

Protein Manipulation and Modification

Boronic acids have been used for the interaction with proteins, their manipulation, and cell labelling . This suggests that “3,4-Dibromothiophen-2-boronic acid” could potentially be used in protein manipulation and modification .

Separation Technologies

Boronic acids have been used in separation technologies . This could potentially involve the use of “3,4-Dibromothiophen-2-boronic acid” in the separation of specific compounds in a mixture .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This suggests that “3,4-Dibromothiophen-2-boronic acid” could potentially be used in the development of new therapeutic drugs .

Cross-Coupling Reactions

Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . As “3,4-Dibromothiophen-2-boronic acid” is a type of borinic acid, it could potentially be used in cross-coupling reactions .

Catalysis

Borinic acids are used in catalysis . This suggests that “3,4-Dibromothiophen-2-boronic acid” could potentially be used as a catalyst in certain chemical reactions .

Materials Science

Borinic acids are used in materials science, including the development of polymer or optoelectronics materials . This suggests that “3,4-Dibromothiophen-2-boronic acid” could potentially be used in the development of new materials .

Safety and Hazards

The safety information for “(3,4-Dibromothiophen-2-yl)boronic acid” includes a GHS06 pictogram and a signal word "Danger" . The hazard statements include H301 . Precautionary statements include P264-P270-P301+P310+P330-P405-P501 .

Future Directions

Boronic acids, including “(3,4-Dibromothiophen-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are also used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

properties

IUPAC Name

(3,4-dibromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BBr2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHPDGZYCBOUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CS1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BBr2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681859
Record name (3,4-Dibromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dibromothiophen-2-yl)boronic acid

CAS RN

1256355-38-0
Record name (3,4-Dibromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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